2-(1H-benzimidazol-2-ylthio)-1-[2,5-dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]ethanone
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Overview
Description
2-(1H-benzimidazol-2-ylthio)-1-[2,5-dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]ethanone is a member of benzimidazoles.
Scientific Research Applications
Microwave-Mediated Synthesis of Heterocycles
A study by Darweesh et al. (2016) explored the use of benzimidazole-based heterocycles, including 2-(1H-benzimidazol-2-ylthio)-1-[2,5-dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]ethanone, in microwave-mediated syntheses. These compounds served as building blocks for creating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, important in pharmaceutical and chemical research (Darweesh, Mekky, Salman, & Farag, 2016).
Antimicrobial Activity
Research conducted by Suram et al. (2017) demonstrated the antimicrobial properties of benzimidazole derivatives. The study highlighted the efficacy of certain benzimidazole compounds, including 2-(1H-benzimidazol-2-ylthio)-1-[2,5-dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]ethanone, against bacteria like Klebsiella pneumoniae and fungi such as Penicillium chrysogenum (Suram, Thatha, Venkatapuram, & Adivireddy, 2017).
Anti-tubercular Activity
Venugopal et al. (2020) synthesized a series of benzimidazole derivatives and evaluated their anti-tubercular activity. The study showed that certain compounds, including the benzimidazole derivative , demonstrated increased potency against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment (Venugopal, Sundararajan, & Choppala, 2020).
Synthesis of Diheteroaryl Thienothiophene Derivatives
Mabkhot et al. (2011) reported on the synthesis of new compounds using benzimidazole derivatives. Their work focused on generating bis-benzoimidazopyrimidine derivatives, which have potential applications in chemical and pharmaceutical research (Mabkhot, Al-Majid, & Alamary, 2011).
NHE1 Inhibitory Activity
A study by Wen Na (2007) synthesized benzimidazole derivatives to investigate their inhibitory effects on NHE1, an enzyme important for heart health. This research offers insights into the potential therapeutic applications of these compounds in preventing myocardial injury during ischemia and reperfusion (Wen Na, 2007).
properties
Product Name |
2-(1H-benzimidazol-2-ylthio)-1-[2,5-dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]ethanone |
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Molecular Formula |
C20H23N3O2S |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C20H23N3O2S/c1-13-10-16(14(2)23(13)11-15-6-5-9-25-15)19(24)12-26-20-21-17-7-3-4-8-18(17)22-20/h3-4,7-8,10,15H,5-6,9,11-12H2,1-2H3,(H,21,22) |
InChI Key |
WFOQUMSMZJAUFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2CCCO2)C)C(=O)CSC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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